![molecular formula C11H18ClNO2 B1493149 3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2098072-99-0](/img/structure/B1493149.png)
3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one, also known as 3-Chloro-1-cyclopenta[e][1,4]oxazepin-1-ylpropanoic acid, is an organic compound belonging to the oxazepin family. It is a colorless solid with a molecular weight of 225.7 g/mol. It is a versatile compound that has been used in a variety of applications in the field of organic synthesis, such as the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a starting material for the synthesis of various heterocyclic compounds.
Scientific Research Applications
Synthetic Pathways and Reactivity
A study by Trofimov et al. (2017) investigated the transformation of cycloadducts involving methyl 4-hydroxyalk-2-ynoates and 1,8-diazabicyclo[5.4.0]undec-7-ene into structures linking furan-2(5H)-one and caprolactam rings through an aminopropane tether, showcasing a method for creating complex heterocyclic structures Trofimov et al., 2017.
Catalysis
Research by Bikas et al. (2018) presented new Cu(II) complexes of a 1,3-oxazolidine-based ligand, showcasing their catalytic activity in the oxidation of benzyl alcohol using H2O2 or TBHP as oxidants. This study highlighted the potential of 1,3-oxazolidine derivatives in catalytic processes Bikas et al., 2018.
Material Science and Ligand Design
In the field of material science and ligand design, Durmuş et al. (2008) synthesized novel, nickel phthalocyanines bearing peripherally alpha(α)-substituents. These compounds exhibited unique spectroscopic properties and aggregation behavior in various solvents, suggesting potential applications in dye-sensitized solar cells and electronic devices Durmuş et al., 2008.
Antifungal Activity
Lima-Neto et al. (2012) explored the synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide alkyne cycloaddition and evaluated their in vitro antifungal activity against Candida strains. This research illustrates the potential of utilizing heterocyclic chemistry for developing new antifungal agents Lima-Neto et al., 2012.
properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-3-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-4-11(14)13-6-7-15-8-9-2-1-3-10(9)13/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESFPOMSZWGHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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